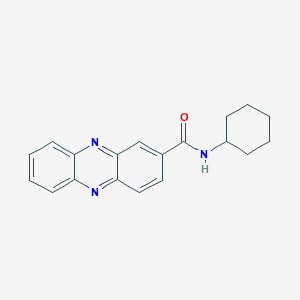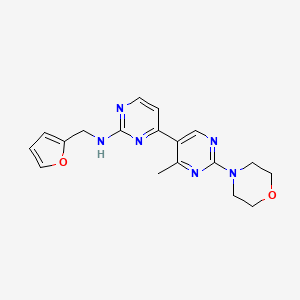
N-cyclohexyl-2-phenazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-phenazinecarboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent due to its ability to induce cell death in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential as an anti-inflammatory agent. Furthermore, it has been found to exhibit antibacterial properties and has been studied for its potential as an antibacterial agent.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-phenazinecarboxamide is not fully understood. However, it has been found to induce cell death in cancer cells by activating the caspase-3 pathway. It has also been found to inhibit the expression of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the expression of inflammatory cytokines, and exhibit antibacterial properties. Additionally, it has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include its potential as an anti-tumor, anti-inflammatory, and antibacterial agent. Additionally, it exhibits low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent. However, the limitations of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-phenazinecarboxamide. One potential direction is to further study its anti-tumor properties and potential use as a cancer therapeutic. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, it could be studied for its potential as an anti-inflammatory and antibacterial agent. Overall, N-cyclohexyl-2-phenazinecarboxamide has shown promising potential in various scientific research applications and warrants further study.
Synthesemethoden
The synthesis of N-cyclohexyl-2-phenazinecarboxamide involves a multi-step process that includes the reaction of cyclohexylamine with 2-nitrobenzoic acid to form 2-nitrobenzamide. This intermediate compound is then reduced using palladium on carbon to form N-cyclohexyl-2-aminobenzamide. The final step involves the reaction of N-cyclohexyl-2-aminobenzamide with 1,2-dibromo-1,2-diphenylethane to form N-cyclohexyl-2-phenazinecarboxamide.
Eigenschaften
IUPAC Name |
N-cyclohexylphenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXYUVGNIXMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylphenazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)

